

# Technical Guide: N-Boc-amino-(3-thienyl)acetic Acid (CAS 40512-57-0)

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## Compound of Interest

Compound Name: 2-(Boc-amino)-2-(3-thiophenyl)acetic acid

Cat. No.: B1273127

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## Introduction

N-Boc-amino-(3-thienyl)acetic acid, with CAS number 40512-57-0, is a synthetic amino acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure incorporates a thiophene ring, a common motif in pharmacologically active compounds, and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. This Boc protection makes it an ideal intermediate for peptide synthesis and the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, suppliers, and its role in the development of therapeutic agents.

## Chemical and Physical Properties

While extensive experimental data for this specific compound is limited in publicly available literature, a combination of predicted and available data for structurally related compounds provides insight into its characteristics.

Property	Value	Source
IUPAC Name	2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-3-ylacetic acid	N/A
Synonyms	N-Boc-amino-(3-thienyl)acetic acid, 2-(Boc-amino)-2-(3-thiophenyl)acetic Acid	N/A
CAS Number	40512-57-0	N/A
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>4</sub> S	N/A
Molecular Weight	257.31 g/mol	N/A
Predicted Boiling Point	425.2°C at 760 mmHg	[1]
Predicted XLogP3	1.9	[1]
Topological Polar Surface Area	104 Å <sup>2</sup>	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	5	[1]

Note: Much of the available data is predicted. Experimental validation is recommended.

## Safety and Handling

Based on available safety data sheets, N-Boc-amino-(3-thienyl)acetic acid should be handled with standard laboratory precautions.

Aspect	Recommendation
Storage	Store refrigerated in a dry, well-ventilated place.
Handling	Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.
Personal Protective Equipment	Wear appropriate protective clothing, gloves, and eye/face protection.
Hazardous Decomposition	Under fire conditions, may produce carbon monoxide, nitrogen oxides, and sulfur oxides.

## Role in Synthesis and Drug Discovery

N-Boc-amino-(3-thienyl)acetic acid is primarily utilized as a synthetic intermediate. The Boc-protecting group allows for the controlled formation of amide bonds during peptide synthesis or the construction of other complex molecules. The thiophene moiety is a key structural feature in a variety of biologically active compounds, suggesting that this building block is valuable for creating novel therapeutic agents.

While specific examples detailing the use of CAS 40512-57-0 are not prevalent, structurally similar thiophene-containing amino acids are known to be precursors for orexin receptor antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors. This indicates a likely application of N-Boc-amino-(3-thienyl)acetic acid in the development of drugs for insomnia and type 2 diabetes.

## Representative Experimental Protocol: Peptide Coupling

The following is a representative protocol for a peptide coupling reaction where a compound like N-Boc-amino-(3-thienyl)acetic acid would be utilized. This protocol is based on standard methods for Boc-solid-phase peptide synthesis (SPPS).<sup>[2][3]</sup>

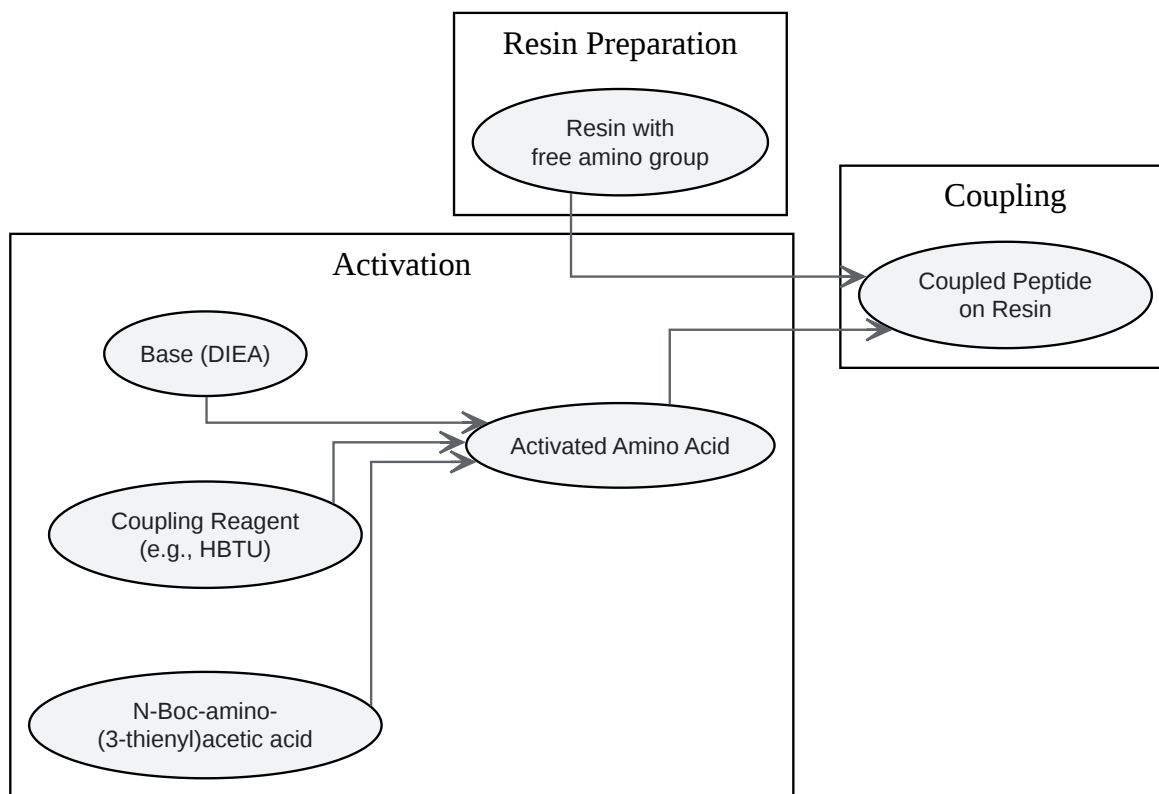
**Objective:** To couple N-Boc-amino-(3-thienyl)acetic acid to an amino acid residue on a solid support.

**Materials:**

- Resin with a free amino group (e.g., aminomethylated polystyrene)
- N-Boc-amino-(3-thienyl)acetic acid
- Coupling reagent (e.g., HBTU, HATU, or DIC)
- Base (e.g., N,N-diisopropylethylamine - DIEA)
- Solvent (e.g., N,N-dimethylformamide - DMF)
- Deprotection solution (e.g., Trifluoroacetic acid - TFA in dichloromethane - DCM)
- Neutralization solution (e.g., DIEA in DMF)
- Washing solvents (DMF, DCM, Methanol)

Procedure:

- Resin Preparation: Swell the resin in DMF.
- Deprotection: If the resin-bound amino acid is N-terminally protected, remove the protecting group (e.g., with TFA in DCM).
- Neutralization: Neutralize the resin with a base solution (e.g., DIEA in DMF).
- Activation of N-Boc-amino-(3-thienyl)acetic acid: In a separate vessel, dissolve N-Boc-amino-(3-thienyl)acetic acid and the coupling reagent in DMF. Add the base to initiate activation.
- Coupling: Add the activated amino acid solution to the resin. Agitate the mixture until the reaction is complete (monitor with a ninhydrin test).
- Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.



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*Peptide coupling workflow.*

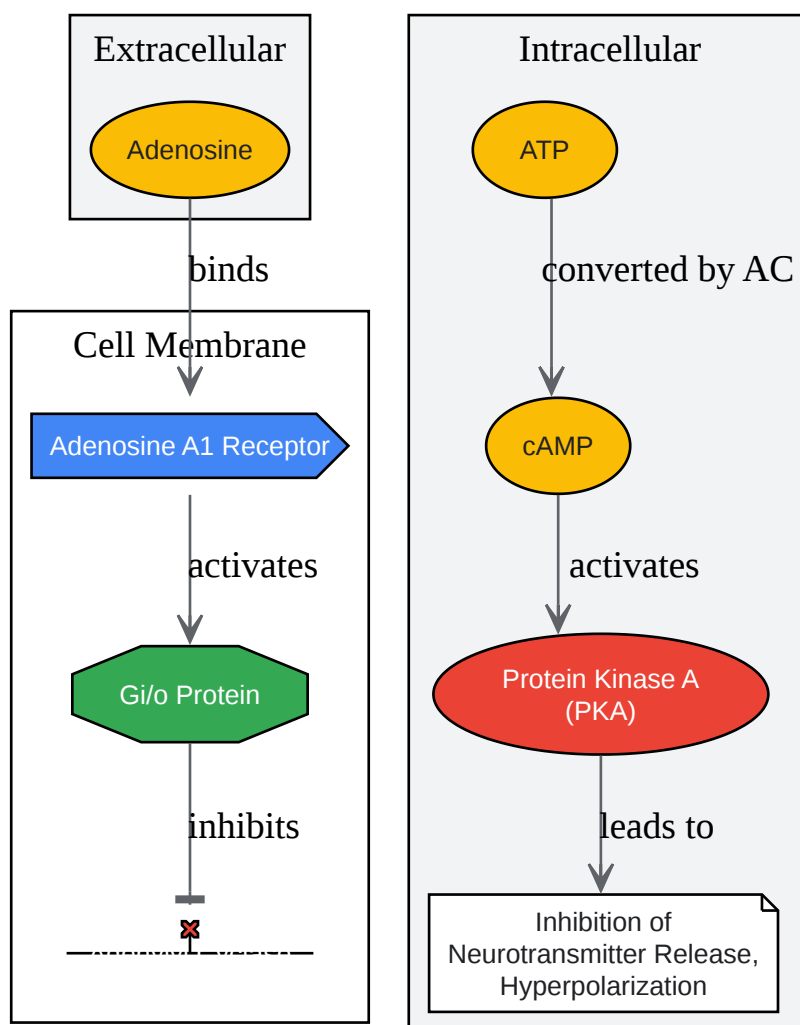
## Example of a Biologically Active Molecule with a Similar Core: T-62

To illustrate the biological relevance of the 2-amino-thiophene scaffold, we can examine T-62, a known positive allosteric modulator of the adenosine A1 receptor.<sup>[4][5][6]</sup> While not directly synthesized from CAS 40512-57-0, its structure contains a related 2-aminothiophene core, highlighting the therapeutic potential of this chemical class.

**Biological Activity:** T-62 enhances the activity of the adenosine A1 receptor, which is involved in various physiological processes, including the regulation of heart rate, neurotransmitter release, and pain perception.<sup>[7][8][9]</sup> Allosteric modulators like T-62 offer a more nuanced approach to receptor modulation compared to direct agonists or antagonists.<sup>[5]</sup>

## Adenosine A1 Receptor Signaling Pathway

The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[7][10][11] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the  $\beta\gamma$  subunits of the G-protein can activate other signaling cascades, including phospholipase C (PLC) and various ion channels.[7][10]



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*Adenosine A1 receptor signaling.*

## Suppliers

N-Boc-amino-(3-thienyl)acetic acid (CAS 40512-57-0) is available from a variety of chemical suppliers specializing in research and development compounds. Some of these suppliers include:

- Combi-Blocks, Inc.
- eMolecules (available through Fisher Scientific)
- Pharmacore
- Oakwood Products, Inc.
- Shanghai Bi De Pharmaceutical Technology Co., Ltd.
- BLDpharm

This is not an exhaustive list, and availability may vary.

## Conclusion

N-Boc-amino-(3-thienyl)acetic acid is a valuable synthetic building block for the development of novel therapeutic agents. Its structural features, particularly the thiophene ring, make it a promising starting material for the synthesis of compounds targeting a range of biological pathways. While specific experimental data and direct biological activity information for this compound are limited, its utility is evident from the broader context of medicinal chemistry and the known activities of structurally related molecules. Further research and publication of experimental findings will undoubtedly provide a more complete understanding of its properties and applications.

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